Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound with the molecular formula C9H12N3Na2O8P It is a derivative of cytidine monophosphate, a nucleotide that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of a phosphate group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and nucleotide analogs. These products are often used in further biochemical studies or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in studying cellular processes involving nucleotides, such as DNA replication and RNA transcription.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate involves its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways. The compound’s molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Cytidine Monophosphate: A closely related compound with similar biochemical properties.
Uridine Monophosphate: Another nucleotide with a similar structure but different base.
Thymidine Monophosphate: A nucleotide involved in DNA synthesis with a thymine base instead of cytosine.
Uniqueness
Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is unique due to its specific phosphorylation pattern and the presence of the disodium salt, which enhances its solubility and stability. This makes it particularly useful in various biochemical and pharmaceutical applications .
Properties
IUPAC Name |
disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRULGDDRUYQN-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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